molecular formula C17H18ClN5O3 B2703033 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-17-3

8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2703033
CAS No.: 872839-17-3
M. Wt: 375.81
InChI Key: WMIAYESJXHTRCA-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring. It also has various substituents, including a 4-chlorophenyl group, a 2-methoxyethyl group, and a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituents. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

Research into similar compounds has focused on the synthesis and structural analysis of N-methylpurines and imidazo[2,1-f]purines. For instance, studies have described the preparation and nuclear magnetic resonance (NMR) spectra of methoxy-, methylthio-, and chloro-N-methyl-purines along with imidazo-pyridines, revealing specific details about their structural characteristics and the effects of methylation (Barlin & Fenn, 1983). These foundational studies are crucial for understanding the chemical properties and potential reactivity of similar compounds.

Antiviral and Antimycobacterial Activities

Imidazo-purine derivatives have been investigated for their antiviral and antimycobacterial activities. For example, the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine have been explored, showing moderate activity against viruses such as rhinovirus at non-toxic dosage levels (Kim et al., 1978). Additionally, the design and synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles aimed to mimic the structure of potent antimycobacterial purines, leading to several compounds exhibiting antimycobacterial activity in vitro (Miranda & Gundersen, 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many purine derivatives have biological activity and can interact with enzymes, receptors, and other proteins .

Future Directions

The future directions for research on this compound could include exploring its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, and biochemistry .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c1-20-14-13(15(24)23(17(20)25)9-10-26-2)22-8-7-21(16(22)19-14)12-5-3-11(18)4-6-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIAYESJXHTRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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